1-Acetyl-3,5-diphenylpyrazolidine
Description
1-Acetyl-3,5-diphenylpyrazolidine (CAS: 332102-25-7) is a heterocyclic organic compound featuring a pyrazolidine core substituted with two phenyl groups at positions 3 and 5 and an acetyl group at position 1. Its molecular formula is C₁₇H₁₈N₂O, with a molecular weight of 266.35 g/mol . The compound is primarily utilized in industrial and scientific research, particularly in synthetic chemistry and pharmacological studies, though specific applications remain under investigation .
Properties
IUPAC Name |
1-(3,5-diphenylpyrazolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-11,16-18H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHCFSLKUFAMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389557 | |
| Record name | 1-acetyl-3,5-diphenylpyrazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332102-25-7 | |
| Record name | 1-acetyl-3,5-diphenylpyrazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Acetyl-3,5-diphenylpyrazolidine typically involves the reaction of 3,5-diphenylpyrazolidine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound .
the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
1-Acetyl-3,5-diphenylpyrazolidine undergoes various chemical reactions, including:
Substitution: The acetyl group in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Acetyl-3,5-diphenylpyrazolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-Acetyl-3,5-diphenylpyrazolidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use. For example, in medicinal chemistry, it may act on specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Table 1: Molecular Properties of 1-Acetyl-3,5-diphenylpyrazolidine and a Constitutional Isomer
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₇H₁₈N₂O | 266.35 | 332102-25-7 | Pyrazolidine core with acetyl and two phenyl groups |
| (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine | C₁₇H₁₈N₂O | 266.35 | 625409-25-8 | Indole and methoxybenzyl substituents |
Key Observations :
- Both compounds share identical molecular formulas and weights but differ in functional groups and core structures.
Physicochemical and Reactivity Comparison
Table 2: Functional Group Impact on Properties
| Compound Type | Core Structure | Key Functional Groups | Predicted Lipophilicity (LogP)* | Stability Notes |
|---|---|---|---|---|
| This compound | Saturated pyrazolidine | Acetyl, phenyl | Moderate (estimated ~3.5) | Stable under inert conditions |
| Pyrazole derivatives (e.g., (3,5-Diphenyl-pyrazol-1-yl)-acetic acid) | Unsaturated pyrazole | Carboxylic acid, phenyl | Low (estimated ~2.0) | Susceptible to oxidation |
Analysis :
- The saturated pyrazolidine ring in this compound enhances stability compared to unsaturated pyrazole derivatives, which may exhibit higher reactivity due to conjugated double bonds .
Biological Activity
1-Acetyl-3,5-diphenylpyrazolidine (CAS No. 332102-25-7) is a chemical compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. Its molecular formula is C17H18N2O, with a molecular weight of 266.34 g/mol. This article explores its biological mechanisms, applications, and comparative studies with similar compounds.
This compound exhibits a unique structure that allows it to interact with various biological targets. The compound's mechanism of action involves:
- Enzyme Interaction : It can modulate enzyme activity by binding to active sites or allosteric sites, affecting metabolic pathways and biochemical processes.
- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways and physiological responses.
Biological Applications
The biological applications of this compound include:
- Pharmaceutical Research : It is being investigated for potential therapeutic uses, particularly as an anti-inflammatory and anticancer agent due to its ability to influence cellular processes.
- Biochemical Studies : The compound serves as a biochemical probe for studying enzyme interactions and metabolic pathways in various organisms.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 3,5-Diphenylpyrazolidine | Lacks acetyl group | Different reactivity and biological properties |
| 1-Acetyl-3-phenylpyrazolidine | One phenyl group | Simpler structure; potentially less versatile |
| 1-Acetyl-5-phenylpyrazolidine | One phenyl group | Affects chemical and biological properties |
The presence of the acetyl group in this compound enhances its reactivity and potential for diverse applications compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological contexts:
- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects in vitro, making it a candidate for developing new anti-inflammatory drugs .
- Plant Growth Regulation : In agricultural studies, derivatives of pyrazolidines have shown promise in enhancing plant growth. For example, compounds similar to this compound have been tested for their effects on seed germination and vegetative growth in barley and other crops .
- Cytokinin-like Activity : Studies have demonstrated that certain pyrazolidine derivatives can stimulate cytokinin-like activity in plants, promoting growth and development comparable to traditional phytohormones like auxins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
